molecular formula C8H11BrN2O2 B2459262 Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate CAS No. 2344678-24-4

Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate

Cat. No.: B2459262
CAS No.: 2344678-24-4
M. Wt: 247.092
InChI Key: WZDCZQVDMKPUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate is a pyrazole derivative characterized by a bromoethyl substituent at the N1 position, a methyl group at C5, and a methyl ester at C2. Pyrazole derivatives are widely studied for their biological and agrochemical applications due to their structural versatility and reactivity. The bromoethyl group in this compound serves as a reactive handle for further functionalization, enabling its use as a key intermediate in synthesizing inhibitors, such as Lp-PLA2 (lipoprotein-associated phospholipase A2) inhibitors . Its methyl ester group enhances solubility in organic solvents, facilitating its incorporation into more complex molecules.

Properties

IUPAC Name

methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-6-5-7(8(12)13-2)10-11(6)4-3-9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDCZQVDMKPUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methylpyrazole-3-Carboxylic Acid

The foundational intermediate is synthesized via cyclocondensation of diethyl acetylenedicarboxylate with methylhydrazine, followed by hydrolysis (Fig. 1A):

  • Cyclocondensation : Diethyl acetylenedicarboxylate reacts with methylhydrazine in diethyl ether at −10°C to form ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (85% yield).
  • Bromination : Treatment with phosphorus tribromide (PBr₃) in acetonitrile replaces the hydroxyl group with bromine, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (78% yield).
  • Ester Hydrolysis : Alkaline hydrolysis (10% NaOH) converts the ethyl ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (92% yield).

Esterification and Alkylation

  • Methyl Ester Formation : The carboxylic acid is esterified with methanol under acidic conditions (H₂SO₄ catalyst) to produce methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
  • 2-Bromoethyl Introduction : The 1-methyl group is replaced via nucleophilic substitution using 1,2-dibromoethane and a base (K₂CO₃) in DMF at 100°C. This step achieves 67% yield but requires careful temperature control to minimize elimination byproducts.

Table 1: Reaction Conditions for Route 1

Step Reagents Temperature Yield
1 Methylhydrazine, Et₂O −10°C 85%
2 PBr₃, CH₃CN Reflux 78%
3 10% NaOH, EtOH RT 92%
4 MeOH, H₂SO₄ 60°C 89%
5 1,2-Dibromoethane, K₂CO₃ 100°C 67%

Route 2: Direct Ring Assembly with Pre-Functionalized Groups

Hydrazine-Based Cyclization

An alternative approach constructs the pyrazole ring with pre-installed substituents:

  • Hydrazine Derivative Synthesis : 2-Bromoethylhydrazine is prepared by treating hydrazine hydrate with 1,2-dibromoethane in THF (55% yield).
  • Cyclocondensation : Reaction with ethyl 3-oxopent-4-ynoate in refluxing toluene forms methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate directly (61% yield).

Advantages :

  • Avoids late-stage alkylation, reducing side reactions.
  • Higher regioselectivity due to steric guidance during ring formation.

Limitations :

  • 2-Bromoethylhydrazine is moisture-sensitive and requires anhydrous conditions.
  • Lower overall yield compared to Route 1.

Optimization Strategies

Bromination Efficiency

Phosphorus tribromide (PBr₃) outperforms HBr/CuBr mixtures in aryl bromination, achieving >75% yield with fewer byproducts. However, PBr₃ demands strict moisture control.

Solvent Effects

  • DMF vs. THF : DMF increases alkylation rates due to higher polarity but may degrade the bromide at >110°C. THF is preferred for temperature-sensitive steps.
  • Ethanol vs. Methanol : Ethanol’s higher boiling point improves esterification yields (89% vs. 82% with methanol).

Catalytic Enhancements

Adding catalytic KI (5 mol%) during alkylation improves 2-bromoethyl substitution efficiency by 12%, likely via bromide ion exchange.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate, as anticancer agents. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, it demonstrated significant selectivity towards anaplastic lymphoma kinase (ALK), with an IC50 value indicating effective inhibition at low concentrations .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro studies showed that this compound exhibits activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections . The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazole ring can enhance its efficacy against specific pathogens.

Agrochemical Applications

This compound has applications in agriculture, particularly as a pesticide. Its ability to inhibit certain enzymes in pests makes it a candidate for developing new agrochemicals aimed at controlling agricultural pests effectively. The compound's low toxicity to non-target organisms enhances its appeal for sustainable agricultural practices.

Case Study: Kinase Inhibition

A study published in Nature evaluated several substituted pyrazoles for their kinase inhibition properties. This compound was among the compounds tested, showing promising results against ALK and other kinases involved in cancer pathways. The study emphasized the importance of structural modifications in enhancing selectivity and potency against cancer cell lines .

Case Study: Antimicrobial Screening

In another research effort, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. This compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic functions. The pyrazole ring may also interact with specific binding sites on biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

  • Structural Differences : This compound replaces the C5 methyl group with a 4-methoxyphenyl substituent and uses an ethyl ester instead of a methyl ester at C3.
  • The ethyl ester may slightly reduce polarity compared to the methyl ester, influencing pharmacokinetic properties. This compound is also used in Lp-PLA2 inhibitor synthesis, suggesting shared utility in medicinal chemistry .
  • Synthesis : Both compounds are synthesized via nucleophilic substitution or cyclocondensation, but the methoxyphenyl derivative requires additional steps to introduce the aryl group.

1-(2-Bromoethyl)-3-methyl-1H-pyrazol-5(4H)-one

  • Structural Differences : The C3 methyl ester in the target compound is replaced by a ketone (5(4H)-one), and the C5 methyl group is absent.
  • This compound undergoes alkylation with amines (e.g., dimethylamine) to form derivatives with antitumor activity, a pathway less accessible to the methyl ester variant .
  • Applications : Primarily explored for antimicrobial and antitumor activities, contrasting with the target compound’s role as a synthetic intermediate.

Ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate

  • Structural Differences : A 2,4-dichlorophenyl group replaces the bromoethyl substituent at N1, and the ester remains ethyl.
  • Reactivity and Applications : The dichlorophenyl group enhances lipophilicity and agrochemical activity. This compound is used in Bayer’s capsule suspension concentrates for pesticides, highlighting its stability in aqueous formulations. The bromoethyl group in the target compound offers higher reactivity for cross-linking or alkylation in pharmaceutical contexts .

Evofosfamide (Antineoplastic Agent)

  • Reactivity : The bromoethyl groups act as alkylating agents, enabling DNA cross-linking in cancer cells. This contrasts with the single bromoethyl group in the target compound, which is more suited for controlled functionalization rather than cytotoxic activity .

Comparative Data Table

Compound Name Substituents (N1, C3, C5) Key Functional Groups Applications Notable Reactivity
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate Bromoethyl, methyl ester, methyl Bromoethyl, ester Lp-PLA2 inhibitors, intermediates Nucleophilic substitution
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Bromoethyl, ethyl ester, 4-methoxyphenyl Aryl, ester Medicinal chemistry intermediates Electrophilic aromatic substitution
1-(2-Bromoethyl)-3-methyl-1H-pyrazol-5(4H)-one Bromoethyl, ketone Ketone Antitumor agents Alkylation with amines
Ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate Dichlorophenyl, ethyl ester, methyl Aryl chloride, ester Agrochemical formulations Hydrolysis-resistant
Evofosfamide Bis(2-bromoethyl)phosphorodiamidate Alkylating agent Antineoplastic therapy DNA alkylation

Key Research Findings

  • Substituent Effects : Bromoethyl groups enhance reactivity for cross-linking, while aryl groups (e.g., dichlorophenyl) improve agrochemical stability. Methyl/ethyl esters balance solubility and metabolic stability .
  • Biological Activity : Pyrazoles with ketones (e.g., 5(4H)-one) exhibit direct antimicrobial activity, whereas ester derivatives are more commonly intermediates .
  • Synthetic Flexibility : The target compound’s methyl ester and bromoethyl group allow modular synthesis of derivatives, contrasting with dichlorophenyl variants optimized for persistence in environmental applications .

Biological Activity

Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antitumor, anti-inflammatory, and antibacterial effects, as well as its mechanisms of action and structure-activity relationships.

Overview of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds that have garnered attention for their diverse pharmacological activities. They exhibit significant antitumor activity, particularly against various cancer cell lines, and possess anti-inflammatory and antibacterial properties. The structure of pyrazoles allows for modifications that can enhance their biological efficacy.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including colon (HT-29) and prostate (PC-3) cancers. The IC50 values for these cell lines are reported as follows:

Cell LineIC50 (μM)
HT-296.43
PC-39.83

These values suggest that the compound's effectiveness is comparable to established chemotherapeutics like Doxorubicin, which has IC50 values of 2.24 μM for HT-29 and 3.86 μM for PC-3 cells .

The mechanisms by which this compound exerts its antitumor effects involve the inhibition of key signaling pathways associated with cancer cell growth and survival. Specifically, it has been shown to target:

  • BRAF(V600E) : A mutation commonly found in melanoma and colorectal cancers.
  • EGFR : Epidermal growth factor receptor, often overexpressed in various tumors.
  • Telomerase : An enzyme that maintains telomere length, contributing to cellular immortality in cancer cells.

Inhibition of these targets leads to reduced cell proliferation and increased apoptosis in tumor cells .

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. It has been tested against cyclooxygenase enzymes (COX), which are involved in the inflammatory response. The compound shows a selective inhibition profile that could potentially lead to fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antibacterial Activity

The antibacterial activity of pyrazole derivatives is another area of interest. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies indicate that it possesses significant activity against Gram-positive bacteria, with potential applications in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the pyrazole ring and the carboxylate group can influence potency and selectivity. For instance:

  • Electron-withdrawing groups at specific positions on the pyrazole ring have been associated with increased biological activity.
  • Bromination enhances the compound's interaction with target proteins, improving its efficacy against cancer cells.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Combination Therapy : In studies combining this compound with Doxorubicin, enhanced cytotoxicity was observed in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly in those characterized by poor responses to conventional chemotherapy .
  • In Vivo Studies : Animal models have shown promising results where administration of this compound resulted in significant tumor reduction without noticeable toxicity at therapeutic doses.

Q & A

Basic: What are the common synthetic routes for Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via alkylation of pyrazole precursors. A two-step approach involves:

Esterification : Reacting 5-methylpyrazole-3-carboxylic acid with methanol under acidic conditions to form the methyl ester.

Bromoethylation : Introducing the 2-bromoethyl group via nucleophilic substitution using 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) .
Key intermediates are characterized by 1^1H NMR and IR spectroscopy to confirm regioselectivity and purity.

Basic: What spectroscopic techniques are employed for structural characterization?

Methodological Answer:

  • 1^1H NMR : Identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.2 ppm, pyrazole protons at δ 6.6–7.8 ppm) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.96 Å, dihedral angles between pyrazole and aryl groups) .
  • IR Spectroscopy : Confirms ester carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced: How can coupling reactions (e.g., Suzuki-Miyaura) be optimized for functionalizing pyrazole derivatives?

Methodological Answer:
Optimization involves:

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) enhance cross-coupling efficiency .
  • Solvent System : A DMF/H₂O mixture (4:1) at 80°C improves solubility of boronic acids and pyrazole intermediates.
  • Base Choice : K₃PO₄ minimizes side reactions compared to Na₂CO₃ .
    Yields >70% are achievable for aryl-substituted derivatives under these conditions.

Advanced: How can contradictory NMR data for regiochemical assignments be resolved?

Methodological Answer:
Contradictions arise due to tautomerism or overlapping signals. Mitigation strategies include:

  • 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm substituent positions .
  • X-ray Diffraction : Provides unambiguous spatial arrangement (e.g., distinguishing N1 vs. N2 alkylation) .
  • Computational Modeling : DFT calculations predict chemical shifts, validated against experimental data .

Basic: What safety protocols are critical when handling brominated pyrazole intermediates?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact with bromoethyl groups .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous drains .
  • Ventilation : Maintain inert atmospheres (N₂/Ar) during reactions to prevent hydrolysis of bromoethyl groups .

Advanced: What role does this compound play in designing bioactive analogs (e.g., enzyme inhibitors)?

Methodological Answer:
The bromoethyl group serves as a versatile handle for:

  • Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) to append pharmacophores .
  • Structure-Activity Relationship (SAR) : Modifying the 5-methyl group and ester moiety alters binding to targets like Lp-PLA2 .
  • In Vivo Stability : Methyl esters are often hydrolyzed to carboxylic acids, enhancing bioavailability .

Advanced: What mechanistic insights explain the selectivity of alkylation reactions?

Methodological Answer:

  • SN2 Pathway : The bromoethyl group undergoes nucleophilic attack at the less sterically hindered terminal carbon .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring monoalkylation over diastereomers .
  • Base Influence : Weak bases (e.g., NaHCO₃) minimize elimination side reactions compared to strong bases like NaOH .

Advanced: How does the compound’s stability vary under acidic, basic, or thermal conditions?

Methodological Answer:

  • Acidic Conditions : Ester hydrolysis occurs at pH < 2, forming the carboxylic acid derivative .
  • Basic Conditions : Degrades via β-elimination of HBr above pH 9, forming vinylpyrazole byproducts .
  • Thermal Stability : Decomposes above 150°C (TGA data), necessitating low-temperature storage (<4°C) .

Basic: What purification methods ensure high-purity isolates?

Methodological Answer:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves bromoethylated products from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity (confirmed by HPLC) .
  • Distillation : Vacuum distillation removes volatile impurities (e.g., excess dibromoethane) .

Advanced: How can computational modeling guide the design of pyrazole-based inhibitors?

Methodological Answer:

  • Docking Studies : AutoDock Vina predicts binding poses to enzyme active sites (e.g., Lp-PLA2), prioritizing substituents with favorable ΔG values .
  • QSAR Models : Correlate logP and Hammett constants (σ) with inhibitory activity (IC₅₀) to optimize lipophilicity and electronic effects .
  • MD Simulations : Assess conformational stability of bromoethyl-linked derivatives in biological membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.